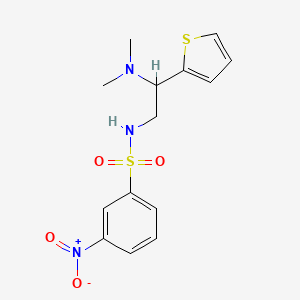

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide

CAS No.: 941934-24-3

Cat. No.: VC4152268

Molecular Formula: C14H17N3O4S2

Molecular Weight: 355.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941934-24-3 |

|---|---|

| Molecular Formula | C14H17N3O4S2 |

| Molecular Weight | 355.43 |

| IUPAC Name | N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17N3O4S2/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 |

| Standard InChI Key | PAOZWDQUKDSIFW-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CS2 |

Introduction

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound with a molecular formula of C15H20N4O4S2. This compound combines various functional groups, including a sulfonamide moiety, a nitro group, and a thiophene ring, which are often associated with biological activity in pharmaceutical research.

Synthesis

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide typically involves a multi-step process:

-

Starting Materials: Thiophene-2-ylacetaldehyde and 3-nitrobenzenesulfonyl chloride are common starting materials.

-

Reaction Steps: The synthesis may involve reductive amination to form the ethyl linkage, followed by sulfonamide formation.

Biological Activity

While specific biological activity data for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3-nitrobenzenesulfonamide is limited, compounds with similar structures often exhibit potential as antimicrobial or anticancer agents due to their ability to interact with biological targets.

| Potential Activity | Mechanism |

|---|---|

| Antimicrobial | Interaction with bacterial enzymes or membranes |

| Anticancer | Inhibition of cell growth or induction of apoptosis |

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume